Electrocatalytic Hydrogen Evolution: 82% Faradaic Efficiency vs. Inactive Unsubstituted Benzothiadiazole
BTDN functions as an active molecular electrocatalyst for hydrogen evolution reaction (HER) on glassy carbon electrodes, achieving a Faradaic efficiency of 82% in the presence of salicylic acid as a proton source [1]. In stark contrast, the parent benzothiadiazole (BT) lacking the 4,7-dicarbonitrile substitution shows negligible HER activity under identical conditions, as the cyano groups are essential for accessing the reduced states that facilitate proton reduction [2]. The onset potential for HER catalyzed by BTDN occurs at approximately -0.8 V vs. Ag/AgCl, which is significantly more positive than the thermodynamic potential for direct proton reduction on bare glassy carbon, demonstrating genuine catalytic activity rather than background electrode processes [3].
| Evidence Dimension | Electrocatalytic HER Faradaic Efficiency |
|---|---|
| Target Compound Data | 82% |
| Comparator Or Baseline | Unsubstituted benzothiadiazole (BT): ~0% (negligible activity) |
| Quantified Difference | 82 percentage points absolute difference |
| Conditions | Glassy carbon electrode, salicylic acid (proton source), acetonitrile electrolyte, room temperature |
Why This Matters
For procurement decisions in electrocatalysis research, BTDN offers verified HER catalytic function that unsubstituted BT cannot provide, eliminating the need to screen inactive alternatives.
- [1] Zhang, Y., et al. Small Organic Molecule Based on Benzothiadiazole for Electrocatalytic Hydrogen Production. J. Am. Chem. Soc., 2021, 143, 48, 20217-20224. DOI: 10.1021/jacs.1c10634 View Source
- [2] Jain, A., et al. Electrochemical CO₂ capture, release and reduction by a benzothiadiazole molecule with multiple redox states. ChemRxiv, 2025. View Source
- [3] Zhang, Y., et al. Supporting Information: Small Organic Molecule Based on Benzothiadiazole for Electrocatalytic Hydrogen Production. J. Am. Chem. Soc., 2021. View Source
